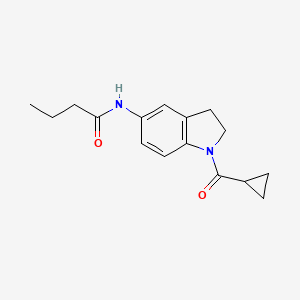

![molecular formula C14H13FN4O B6579812 7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946324-86-3](/img/structure/B6579812.png)

7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a complex organic molecule. It is likely to be a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . These compounds are known to have significant biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyrazine derivatives often involves cyclization of intermediate compounds . A method has been suggested that starts from esters of oxalic acid monoamides, which are converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of these compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the class of compounds it belongs to. It likely contains a triazolo[4,3-a]pyrazine core, which is a bicyclic structure consisting of a pyrazine ring fused with a 1,2,4-triazole ring . The “7-(4-fluorophenyl)-3-propyl” part of the name suggests that a 4-fluorophenyl group and a propyl group are attached to this core .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyrazine derivatives. These reactions often involve the formation of intermediate compounds, which are then cyclized to form the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to have a high melting point, as indicated by a similar compound . The presence of a fluorophenyl group and a propyl group may also influence its solubility and reactivity .Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, including the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one of the compounds exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Triazole compounds, which include triazolo[4,3-a]pyrazine derivatives, are known for their antifungal properties . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Anticancer Activity

Some triazolo[4,3-a]pyrazine derivatives have shown potent antitumor effects . These compounds have been synthesized and studied for their potential in cancer treatment .

Anti-Diabetes Activity

Triazolo[4,3-a]pyrazine derivatives have been used in the development of anti-diabetes type 2 drugs . For example, sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is a FDA-approved anti-diabetes type 2 drug that contains a triazolo[4,3-a]pyrazine derivative .

Treatment of Cardiovascular Disorders

Triazolo[4,3-a]pyrazine derivatives have also been utilized in the treatment of cardiovascular disorders . These compounds have shown potential in addressing various cardiovascular conditions .

Treatment of Hyperproliferative Disorders

These compounds have been used in the treatment of hyperproliferative disorders . Hyperproliferative disorders involve the rapid growth of cells, and triazolo[4,3-a]pyrazine derivatives have shown potential in controlling this growth .

Use as Fluorescent Probes

Triazolo[4,3-a]pyrazine derivatives have been used as fluorescent probes . These compounds can be used to detect or measure certain components in a system due to their fluorescence properties .

Structural Units of Polymers

These heterocycles have been used as structural units of polymers . Their unique structure makes them suitable for use in the creation of various types of polymers .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential therapeutic uses. Given the biological activity of similar compounds, it could be a promising candidate for the development of new drugs . Further studies could also explore its synthesis in more detail, with the aim of improving yield and purity .

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been found to interact with various receptors and enzymes .

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antimicrobial and anticancer effects .

Action Environment

Similar compounds have been studied under various environmental conditions .

properties

IUPAC Name |

7-(4-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c1-2-3-12-16-17-13-14(20)18(8-9-19(12)13)11-6-4-10(15)5-7-11/h4-9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBJRLIEUPWSCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

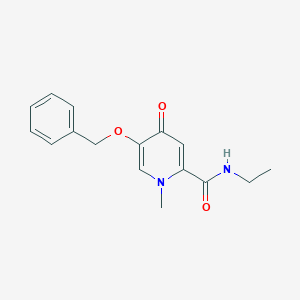

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)

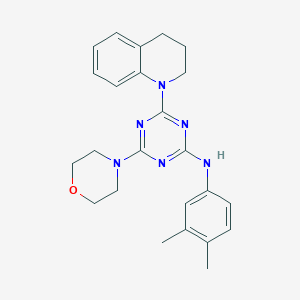

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)

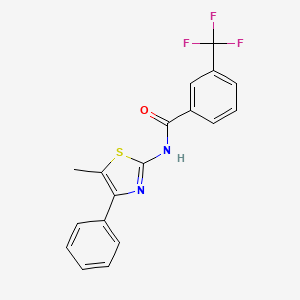

![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)

![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)

![3-ethyl-7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579792.png)

![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)

![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)

![7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579815.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6579824.png)

![1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6579827.png)